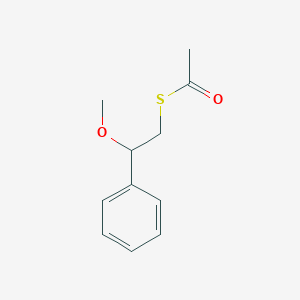

S-(2-Methoxy-2-phenylethyl) ethanethioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-(+)-2-Methoxy-2-phenylethanol” is a chemical compound with the linear formula C6H5CH(OCH3)CH2OH . It has a molecular weight of 152.19 . It is used as a starting material for the synthesis of N-substituted 6,7-benzomorphan based opioid receptor agonists .

Molecular Structure Analysis

The molecular structure of “(S)-(+)-2-Methoxy-2-phenylethanol” can be represented by the SMILES string COC@Hc1ccccc1 .

Physical And Chemical Properties Analysis

“(S)-(+)-2-Methoxy-2-phenylethanol” is a liquid with a density of 1.054 g/mL at 25 °C . It has a boiling point of 65 °C at 0.1 mm Hg . The refractive index is 1.52 (lit.) .

Aplicaciones Científicas De Investigación

Metabolism Studies

The in vivo metabolism of psychoactive substances like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been explored, where metabolites such as 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine have been identified, indicating complex metabolic pathways (Kanamori et al., 2002).

Material Science and Polymer Research

Research in material science includes the synthesis of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) and its incorporation into silica for composite material development, showcasing a novel application of methoxyphenyl-based compounds in advanced materials (Kubo et al., 2005).

Chemical Synthesis and Reactions

Methoxy(phenylthio)methane has been studied for its unique reactivity in electrophilic alkylation and nucleophilic allylation or propargylation, serving as an important synthon in chemical synthesis (Sato et al., 1987).

Antioxidative Properties

A compound closely related, S-1-methoxy-1-(3,5-dimethoxy-4-hydroxyphenyl)ethane, was isolated from rape oil cake, demonstrating moderate antioxidative activity. This suggests potential antioxidative applications for similar methoxyphenylethyl-based compounds (Nagatsu et al., 2004).

Biochemical Studies

Studies have also been conducted on the design and synthesis of novel ligands for opioid receptors, where compounds like LP2 with an N-substituent (2-methoxy-2-phenylethyl group) have been developed, indicating the role of such structures in biochemical and pharmacological research (Costanzo et al., 2023).

Mecanismo De Acción

Safety and Hazards

“(S)-(+)-2-Methoxy-2-phenylethanol” is classified as a hazardous chemical. It is flammable and may damage fertility or the unborn child. It can cause damage to organs and may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Propiedades

IUPAC Name |

S-(2-methoxy-2-phenylethyl) ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9(12)14-8-11(13-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYSWMHWGLUTFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C1=CC=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)

![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2903590.png)

![butyl 4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2903594.png)

![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2903595.png)

![N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2903596.png)

![3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2903601.png)

![Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate](/img/structure/B2903603.png)